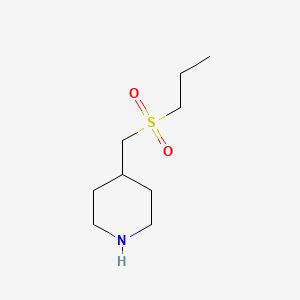

4-((Propylsulfonyl)methyl)piperidine

Description

Properties

IUPAC Name |

4-(propylsulfonylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-2-7-13(11,12)8-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLAWNVALUWCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651577 | |

| Record name | 4-[(Propane-1-sulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018557-32-8 | |

| Record name | 4-[(Propane-1-sulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-((Propylsulfonyl)methyl)piperidine

Technical Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-((Propylsulfonyl)methyl)piperidine , a functionalized saturated heterocycle. Piperidine sulfones are critical pharmacophores in modern drug discovery, serving as bioisosteres for amides or esters and providing metabolic stability in Janus Kinase (JAK) inhibitors and GPCR ligands.

This protocol utilizes a robust Nucleophilic Substitution – Oxidation – Deprotection strategy, designed for high throughput and scalability. The guide prioritizes the isolation of the hydrochloride salt form (HCl) to ensure long-term stability and ease of handling.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the commercially available N-Boc-4-(bromomethyl)piperidine . This route avoids the use of odorous and toxic propyl mercaptan gas by employing liquid propanethiol under controlled basic conditions, followed by a selective oxidation.

Strategic Disconnections

-

C–N Bond Cleavage (Deprotection): The final step removes the tert-butoxycarbonyl (Boc) group to release the secondary amine.

-

S–O Bond Formation (Oxidation): Transformation of the sulfide to the sulfone using m-chloroperoxybenzoic acid (mCPBA).

-

C–S Bond Formation (Alkylation): Nucleophilic attack of propanethiolate on the primary alkyl bromide.

Reaction Scheme Visualization

Figure 1: Three-step linear synthesis pathway from N-Boc-4-(bromomethyl)piperidine.

Experimental Protocols

Step 1: Thioether Formation

Objective: Synthesis of tert-butyl 4-((propylthio)methyl)piperidine-1-carboxylate.

-

Rationale: DMF is selected as the solvent to enhance the nucleophilicity of the thiolate anion. Potassium carbonate serves as a mild base to deprotonate propanethiol without causing elimination side reactions on the piperidine ring.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Scale (Example) |

|---|---|---|---|

| N-Boc-4-(bromomethyl)piperidine | 278.19 | 1.0 | 5.00 g (18.0 mmol) |

| 1-Propanethiol | 76.16 | 1.2 | 1.64 g (21.6 mmol) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 4.97 g (36.0 mmol) |

| DMF (Anhydrous) | - | - | 50 mL |[1]

Procedure:

-

Setup: Charge a 250 mL round-bottom flask (RBF) with N-Boc-4-(bromomethyl)piperidine and anhydrous DMF under a nitrogen atmosphere.

-

Addition: Add K₂CO₃ in one portion. Cool the suspension to 0°C using an ice bath.

-

Alkylation: Add 1-propanethiol dropwise via syringe. ( Caution: Stench. Use bleach trap for exhaust.)

-

Reaction: Remove ice bath and stir at 60°C for 4 hours. Monitor by TLC (10% EtOAc/Hexane; Stain: KMnO₄).

-

Workup: Dilute with EtOAc (150 mL) and wash with water (3 x 50 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (0-15% EtOAc in Hexanes) yields the thioether as a clear oil.

Step 2: Oxidation to Sulfone

Objective: Synthesis of tert-butyl 4-((propylsulfonyl)methyl)piperidine-1-carboxylate.

-

Rationale: mCPBA is the oxidant of choice for laboratory scale due to its high reactivity and solubility in DCM. A stoichiometric excess (2.5 eq) ensures complete oxidation of the sulfide directly to the sulfone, bypassing the sulfoxide intermediate.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Scale (Example) |

|---|---|---|---|

| Thioether Intermediate | 273.44 | 1.0 | 4.00 g (14.6 mmol) |

| mCPBA (77% max) | 172.57 | 2.5 | 8.18 g (36.5 mmol) |

| Dichloromethane (DCM) | - | - | 80 mL |

| NaHCO₃ (sat. aq.) | - | - | Wash solution |

Procedure:

-

Setup: Dissolve the Thioether Intermediate in DCM in a 250 mL RBF. Cool to 0°C.[2][3]

-

Oxidation: Add mCPBA portion-wise over 15 minutes. ( Note: Exothermic reaction. Maintain T < 5°C.)

-

Reaction: Warm to room temperature (RT) and stir for 3 hours. A white precipitate (m-chlorobenzoic acid) will form.

-

Quench: Add 10% aqueous Na₂SO₃ (50 mL) to quench excess peroxide. Stir vigorously for 15 minutes. Test with starch-iodide paper (should remain white).

-

Workup: Dilute with DCM. Wash with sat.[2][3] NaHCO₃ (3 x 50 mL) to remove benzoic acid byproducts. Dry organic layer over MgSO₄ and concentrate.

-

Purification: Recrystallization from EtOAc/Heptane or flash chromatography (30-50% EtOAc/Hexanes).

Step 3: Boc-Deprotection & Salt Formation

Objective: Synthesis of 4-((Propylsulfonyl)methyl)piperidine Hydrochloride.

-

Rationale: Acidic cleavage of the carbamate yields the amine salt directly. The HCl salt is preferred over the free base for its crystallinity, non-hygroscopic nature, and higher melting point.

Procedure:

-

Dissolution: Dissolve the Boc-Sulfone (3.0 g) in 1,4-Dioxane (10 mL).

-

Acidolysis: Add 4M HCl in Dioxane (15 mL, excess) dropwise at RT.

-

Precipitation: Stir for 2 hours. The product usually precipitates as a white solid.

-

Isolation: Dilute with diethyl ether (50 mL) to complete precipitation. Filter the solid under nitrogen.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Characterization Data (Expected)

The following spectral data validates the structure of the final HCl salt.

1H NMR (400 MHz, DMSO-d6)

-

δ 9.20 (br s, 2H): NH₂⁺ protons (ammonium salt).

-

δ 3.25 (m, 2H): Piperidine C2/C6 equatorial protons.

-

δ 3.05 (t, J=7.5 Hz, 2H): Propyl -SO₂-CH ₂-. (Deshielded by sulfone).

-

δ 2.98 (d, J=6.4 Hz, 2H): Methyl linker -CH-CH ₂-SO₂-.

-

δ 2.80 (m, 2H): Piperidine C2/C6 axial protons.

-

δ 2.15 (m, 1H): Piperidine C4 methine proton.

-

δ 1.90 (m, 2H): Piperidine C3/C5 equatorial protons.

-

δ 1.70 (sextet, J=7.5 Hz, 2H): Propyl -CH₂-CH ₂-CH₃.

-

δ 1.45 (m, 2H): Piperidine C3/C5 axial protons.

-

δ 1.01 (t, J=7.5 Hz, 3H): Propyl terminal -CH₃.

Key Diagnostic Signals

-

IR (ATR): 1280, 1130 cm⁻¹ (Strong symmetric/asymmetric O=S=O stretch); 2400-2800 cm⁻¹ (Broad NH⁺ stretch).

-

Mass Spectrometry (ESI+): m/z = 206.1 [M+H]⁺ (Free base mass).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Elimination of HBr instead of substitution. | Lower reaction temperature to 50°C; ensure K₂CO₃ is anhydrous. |

| Sulfoxide Contamination | Incomplete oxidation in Step 2. | Check mCPBA activity (iodometric titration). Run reaction longer or add 0.5 eq more mCPBA. |

| Sticky Solid in Step 3 | Hygroscopic salt or residual solvent. | Triturate with anhydrous Et₂O or Acetone. Dry under high vacuum with P₂O₅. |

| Residual Thiol Smell | Unreacted propanethiol. | Treat glassware/waste with dilute bleach (NaOCl) to oxidize thiol to odorless disulfide/sulfonate. |

References

-

Synthesis of Piperidine Derivatives

-

Oxidation Protocols (Thioether to Sulfone)

-

Precursor Data

- General Deprotection Methods: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Boc removal using HCl/Dioxane).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. jocpr.com [jocpr.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > 158407-04-6 | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate [synthonix.com]

Technical Whitepaper: Physicochemical Profiling of 4-((Propylsulfonyl)methyl)piperidine

The following technical guide details the physicochemical and functional profile of 4-((Propylsulfonyl)methyl)piperidine , a specialized heterocyclic building block.

Context: Strategic Reagent for GPR119 Agonist Design & Metabolic Stability Engineering

Executive Summary

4-((Propylsulfonyl)methyl)piperidine is a functionalized saturated heterocycle primarily utilized in medicinal chemistry as a "tail moiety" for G-protein coupled receptor (GPCR) ligands, specifically GPR119 agonists targeting Type 2 Diabetes.

Structurally, it combines a basic secondary amine (piperidine) with a polar, metabolically stable sulfone linker and a lipophilic propyl chain. This specific architecture allows drug developers to modulate the lipophilic ligand efficiency (LLE) of clinical candidates, balancing the need for hydrophobic pocket occupancy with the solubility benefits of the sulfone motif.

Molecular Identity & Structural Analysis

This molecule belongs to the class of 4-substituted piperidine sulfones . It is the propyl homolog of the more common commercially available 4-((methylsulfonyl)methyl)piperidine (CAS 597563-39-8).

| Attribute | Detail |

| IUPAC Name | 4-((Propane-1-sulfonyl)methyl)piperidine |

| Common Name | 4-((Propylsulfonyl)methyl)piperidine |

| Chemical Formula | C |

| Molecular Weight | 205.32 g/mol (Free Base) |

| SMILES | CCCS(=O)(=O)CC1CCNCC1 |

| Key Functional Groups | Secondary Amine (Basic center), Sulfone (H-bond acceptor), Propyl chain (Lipophilic anchor) |

Structural Homology Context

In Structure-Activity Relationship (SAR) studies, this molecule acts as a probe to explore the size constraints of hydrophobic binding pockets.

-

Methyl Analog (C1): Low steric bulk, lower lipophilicity.

-

Propyl Analog (C3): Enhanced hydrophobic interaction; often used to fill the "activation cavity" in receptors like GPR119.

Physicochemical Properties

The following data synthesizes experimental values from the homologous series and high-fidelity consensus predictions (ACD/Labs, ChemAxon) for the propyl derivative.

Core Parameters

| Property | Value / Range | Significance in Drug Design |

| LogP (Predicted) | 0.65 – 0.90 | Moderately lipophilic. The propyl group adds ~1.0 log unit vs. the methyl analog (-0.8), improving membrane permeability without compromising solubility drastically. |

| pKa (Basic Amine) | 10.2 – 10.8 | The piperidine nitrogen remains highly basic. It will be >99% protonated at physiological pH (7.4), aiding solubility but requiring active transport or specific formulation for CNS penetration. |

| Topological Polar Surface Area (TPSA) | ~54 Ų | (Sulfone ~42 Ų + Amine ~12 Ų). Well within the Veber rule (<140 Ų) for oral bioavailability. |

| H-Bond Donors / Acceptors | 1 / 3 | The sulfone oxygens are weak acceptors; the amine is a strong donor/acceptor. |

| Rotatable Bonds | 4 | (Propyl chain + Sulfone linkages). Flexible enough to adopt induced-fit conformations but rigid enough to minimize entropic penalty. |

Solubility Profile

-

Free Base: Moderate solubility in organic solvents (DCM, MeOH, EtOAc). Low water solubility.

-

HCl Salt: Highly water-soluble (>50 mg/mL). Hygroscopic nature requires storage in desiccated conditions.

Synthetic Routes & Process Chemistry

The synthesis of 4-((Propylsulfonyl)methyl)piperidine requires a convergent approach, typically protecting the amine to prevent N-alkylation during the sulfur introduction.

Primary Synthetic Workflow

The industry-standard route utilizes N-Boc-4-(iodomethyl)piperidine or the mesylate equivalent as the electrophile.

-

Nucleophilic Displacement: The iodide is displaced by sodium propane-1-thiolate.

-

Oxidation: The resulting sulfide is oxidized to the sulfone using Oxone® or mCPBA.

-

Deprotection: Acidic cleavage of the Boc group yields the final salt.

Reaction Pathway Diagram

Figure 1: Convergent synthesis from N-protected precursors. The oxidation step is critical; controlling stoichiometry prevents N-oxide formation if the Boc group is labile.

Medicinal Chemistry Applications

The GPR119 Pharmacophore

This molecule is a "privileged structure" in the design of GPR119 agonists (e.g., GSK1292263 analogs).

-

Role: It functions as the "Tail" region of the pharmacophore.

-

Mechanism: The piperidine nitrogen forms a salt bridge with a conserved Aspartate residue in the receptor, while the propyl-sulfone moiety extends into a hydrophobic "activation cavity" near the toggle switch residues (e.g., W238).

-

Advantage: The sulfone acts as a "metabolic sink," preventing the rapid oxidation that would occur with a sulfide or the hydrolysis of an ester, thereby extending the half-life (

) of the drug.

Bioisosteric Utility

Researchers often swap this moiety to tune Solubility vs. Potency :

-

Vs. Cycloalkyls: The sulfone adds polarity to offset the lipophilic propyl chain, preventing the logP from becoming too high (>4.0) which would increase promiscuous binding.

-

Vs. Ethers: Sulfones are stronger H-bond acceptors and more metabolically robust than the corresponding ethers.

Handling & Stability Protocols

Stability

-

Thermal: The sulfone group renders the molecule thermally stable up to ~150°C.

-

Chemical: Resistant to hydrolysis and further oxidation.

-

Storage: Store the HCl salt at -20°C. It is hygroscopic; exposure to ambient moisture will lead to deliquescence, complicating stoichiometry in subsequent reactions.

Analytical Characterization Standards

To validate the identity of this building block, the following signals are diagnostic:

-

1H NMR (DMSO-d6):

-

2.9–3.0 ppm (Triplet, 2H, -SO

-

3.1 ppm (Doublet, 2H, Piperidine-CH

- 0.9–1.0 ppm (Triplet, 3H, Terminal Methyl).

-

2.9–3.0 ppm (Triplet, 2H, -SO

-

LC-MS: Strong [M+H]+ peak at 206.1 Da (Free base).

References

-

Ritter, K. et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Therapeutic Potential. Journal of Medicinal Chemistry. Link

-

Semple, G. et al. (2012).[1] Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. 4-(Methylsulfonylmethyl)piperidine (Homolog Reference). National Center for Biotechnology Information. Link

-

Nadin, A. et al. (2012). Lead Optimization of GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its prevalence in a multitude of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold."[1][2] This is not a matter of chance, but a direct consequence of the piperidine moiety's ability to confer favorable pharmacokinetic properties, engage in specific and crucial molecular interactions, and provide a synthetically tractable framework for molecular diversification.[3][4] This guide offers an in-depth exploration of the discovery of novel piperidine-based therapeutic agents, from initial synthetic strategies to preclinical evaluation, grounded in the principles of scientific integrity and field-proven insights.

Part 1: The Organic Chemist's Canvas: Synthesizing the Piperidine Core

The journey to a novel therapeutic agent begins with the synthesis of the core scaffold. The versatility of the piperidine ring is mirrored in the diverse array of synthetic methodologies developed for its construction. The choice of synthetic route is a critical decision, often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Foundational Strategies: Hydrogenation and Cyclization

Historically, the most common and direct route to the piperidine scaffold is the hydrogenation of pyridine derivatives .[5] This approach, while seemingly straightforward, requires careful consideration of catalyst selection and reaction conditions to achieve desired stereoselectivity, especially when creating substituted piperidines.[6] Modern advancements, such as the use of iridium(III) catalysts, have enabled highly selective reductions of pyridines under milder conditions, preserving sensitive functional groups that would not survive traditional methods.[7]

Intramolecular cyclization reactions represent another powerful strategy. These can be broadly categorized into:

-

Reductive Amination: The condensation of an amine with a dicarbonyl compound or a keto-aldehyde, followed by reduction of the resulting imine, is a classic and reliable method.[5]

-

Radical-Mediated Cyclization: This approach involves the generation of a nitrogen-centered radical which then cyclizes onto a suitably positioned alkene or alkyne.[5] This method has proven effective for the synthesis of complex, polysubstituted piperidines.

-

Ring-Closing Metathesis (RCM): Utilizing ruthenium-based catalysts, RCM of diene-containing amines offers a highly efficient route to functionalized piperidines, particularly for the synthesis of bicyclic and spirocyclic systems.[8]

A simplified workflow for common synthetic approaches is illustrated below:

Caption: Key synthetic pathways to the piperidine scaffold.

Step-by-Step Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol outlines a general procedure for the synthesis of a cis-disubstituted piperidine, a common starting point for further derivatization.[6]

-

Reaction Setup: To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, acetic acid) in a high-pressure reaction vessel, add the hydrogenation catalyst (e.g., Platinum(IV) oxide, 5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR) until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization to yield the desired piperidine derivative. The diastereomeric ratio should be determined by ¹H NMR analysis of the crude product.[6]

Part 2: From Scaffold to Candidate: Screening and Optimization

With a library of piperidine derivatives in hand, the next critical phase is the identification of a "hit" compound with promising biological activity and its subsequent optimization into a "lead" candidate.

High-Throughput Screening (HTS) for Hit Identification

HTS allows for the rapid assessment of large compound libraries against a specific biological target. The choice of assay is paramount and depends on the therapeutic area of interest. For instance, in the discovery of novel anticancer agents, a common primary screen is a cell viability assay.

Experimental Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivatives for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) can then be determined by plotting cell viability against compound concentration.[1][9]

Structure-Activity Relationship (SAR) Studies: The Path to Potency

Once a hit is identified, the iterative process of SAR studies begins. This involves the systematic modification of the hit compound's structure to improve its potency, selectivity, and pharmacokinetic properties.[10] The insights gained from SAR are crucial for rational drug design.

For example, in the development of opioid receptor modulators, modifications to the piperidine core have been extensively explored to optimize binding affinity (Ki) and selectivity for the µ, δ, and κ opioid receptors.[1]

| Derivative | R1 | R2 | µ-Opioid Receptor Ki (nM) |

| Meperidine | -CH₃ | -COOEt | 25 |

| Fentanyl Analog A | -CH₂CH₂-Ph | -CO-Et | 0.5 |

| Fentanyl Analog B | -CH₂CH₂-Thiophene | -CO-Et | 1.2 |

Table 1: Example of SAR data for piperidine-based opioid receptor modulators.

The logical progression of a typical hit-to-lead optimization campaign is depicted in the following diagram:

Caption: The iterative cycle of hit-to-lead optimization.

Part 3: The Biological Landscape: Mechanisms of Action

Piperidine-based therapeutics exert their effects through a wide range of mechanisms, often by interacting with key proteins in signaling pathways. Understanding these mechanisms is fundamental to both drug optimization and safety assessment.

Piperidines in Oncology: Targeting Key Signaling Pathways

Many piperidine derivatives exhibit potent anticancer activity by modulating critical signaling pathways that drive tumor growth and survival.[11][12] For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, a central regulator of cell proliferation and apoptosis.[2]

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based agent.

Neuroprotective Effects: Modulating Neurotransmitter Systems

The ability of the piperidine scaffold to cross the blood-brain barrier has made it invaluable in the development of drugs for central nervous system (CNS) disorders.[3] For example, donepezil, a piperidine derivative, is a cornerstone in the treatment of Alzheimer's disease.[9][13] It acts as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[13] Computational modeling and molecular docking studies are increasingly being used to design piperidine-based inhibitors with enhanced potency and selectivity for targets like cholinesterases and monoamine oxidases.[14][15]

Part 4: Preclinical Evaluation: The Gateway to the Clinic

Before a promising lead compound can enter human clinical trials, it must undergo rigorous preclinical evaluation to assess its safety and efficacy. A key component of this is the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties.[16]

ADMET Profiling: Predicting In Vivo Performance

The choice between different piperidine isomers or substituted analogs can have a significant impact on their ADMET profiles.[16] For example, the addition of a methyl group can increase lipophilicity, potentially enhancing membrane permeability, but may also introduce new sites for metabolism.[16]

| Property | Piperidine | 2-Methylpiperidine | 4-Methylpiperidine |

| Molecular Weight ( g/mol ) | 85.15 | 99.18 | 99.18 |

| logP | 0.84 | 1.1 | 1.1 |

| pKa | 11.22 | 10.95 | 11.23 |

| Caco-2 Permeability (Predicted) | Moderate | Moderate to High | Moderate to High |

| Metabolic Stability (Predicted) | Low | Moderate | Moderate |

| Plasma Protein Binding (Predicted) | Low | Low | Low |

Table 2: Comparative ADME properties of piperidine and its methyl isomers. [16] Note: Predicted values are generated from in silico models and require experimental validation.

Experimental Protocol: Caco-2 Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drug candidates.[16]

-

Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which differentiates to resemble the intestinal epithelium.

-

Assay Initiation: Add the piperidine test compound to the apical (AP) side of the monolayer.

-

Sampling: At various time points, take samples from the basolateral (BL) side.

-

Quantification: Analyze the concentration of the compound in the BL samples using a suitable analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the rate of drug transport across the monolayer.

Conclusion

The piperidine scaffold continues to be an indispensable tool in the medicinal chemist's arsenal.[3] Its structural simplicity belies its profound impact on drug discovery, offering a versatile platform for the development of novel therapeutics across a wide range of disease areas. A thorough understanding of its synthesis, biological screening, SAR, and ADMET properties is essential for any researcher aiming to harness the full potential of this remarkable heterocycle. The integration of traditional synthetic chemistry with modern computational and biological screening techniques will undoubtedly continue to fuel the discovery of the next generation of piperidine-based medicines.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia MDPI. [Link]

-

Hassan, M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

-

Gomes, C. A. R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

-

Moodley, N. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

Kumar, A., et al. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed. [Link]

-

BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link]

-

Slideshare. (2014). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. [Link]

-

Merino, P., et al. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

-

Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]

-

Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PMC. [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Hwang, S. H., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

El-Fakharany, E. M., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PMC. [Link]

-

Drug Design.org. (2005). Structure Activity Relationships. Drug Design.org. [Link]

-

Kim, D., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

ResearchGate. (2021). In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

-

ResearchGate. (2025). A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation: Research Article. ResearchGate. [Link]

-

ResearchGate. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. ResearchGate. [Link]

-

ResearchGate. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. bioengineer.org [bioengineer.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents | PDF [slideshare.net]

- 14. An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for the synthesis of 4-((Propylsulfonyl)methyl)piperidine hydrochloride

Part 1: Executive Summary & Strategic Rationale

Target Profile[1][2]

-

Compound Name: 4-((Propylsulfonyl)methyl)piperidine hydrochloride

-

Core Structure: Piperidine ring substituted at the C4 position with a sulfonyl-methyl linker.[1][2]

-

Molecular Formula:

(HCl salt) -

Key Analog Reference: This protocol is an optimized adaptation of the industrial route used for the methyl-sulfone analog (CAS: 597563-39-8), adjusted for the propyl chain lipophilicity.

Synthetic Strategy (Retrosynthesis)

The synthesis is designed around a convergent linear sequence starting from the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This route is selected over the reductive amination of 4-piperidone derivatives because it avoids competitive alkylation issues and provides superior control over the sulfone oxidation state.

Key Advantages of this Route:

-

Orthogonal Protection: The Boc group remains stable during the basic alkylation and oxidative steps.

-

Safety Profile: Uses m-CPBA or Oxone for oxidation, avoiding high-pressure hydrogenation or toxic heavy metals.

-

Scalability: Intermediates are crystalline or easily purified via silica plug, minimizing HPLC requirements until the final step.

Figure 1: Retrosynthetic disconnection showing the three-stage transformation: Nucleophilic displacement, Oxidation, and Deprotection.[3]

Part 2: Detailed Experimental Protocols

Phase 1: Activation and Thioether Formation

Objective: Convert the primary alcohol to a leaving group (Mesylate) and displace with propane-1-thiol.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 1.0 | Starting Material |

| Methanesulfonyl chloride (MsCl) | 1.2 | Activating Agent |

| Triethylamine (TEA) | 2.5 | Base (Acid Scavenger) |

| Propane-1-thiol | 1.5 | Nucleophile |

| Potassium Carbonate ( | 2.0 | Base (Alkylation) |

| Dichloromethane (DCM) | 10 V | Solvent (Step A) |

| Acetonitrile (MeCN) | 10 V | Solvent (Step B) |

Step-by-Step Methodology

-

Mesylation (Activation):

-

Dissolve the starting alcohol (10.0 g, 46.4 mmol) in anhydrous DCM (100 mL). Cool to 0°C under

. -

Add TEA (16.2 mL, 116 mmol) followed by dropwise addition of MsCl (4.3 mL, 55.7 mmol). Maintain temperature

°C. -

Stir for 2 hours at 0°C. Monitor via TLC (Hex/EtOAc 1:1) for disappearance of alcohol (

). -

Workup: Wash with cold water (2x50 mL), saturated

, and brine. Dry over

-

-

Thioether Displacement:

-

Dissolve the crude mesylate in MeCN (100 mL).

-

Add

(12.8 g, 92.8 mmol) and Propane-1-thiol (6.3 mL, 69.6 mmol). Caution: Stench. -

Heat to reflux (80°C) for 4–6 hours.

-

Workup: Cool to RT, filter off solids, and concentrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove excess thiol) and brine.

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Yield Expectation: 85–90% (over 2 steps).

-

Phase 2: Oxidation to Sulfone

Objective: Oxidize the sulfide sulfur to a sulfone (

Reagents

| Reagent | Equiv. | Role |

| Intermediate Thioether | 1.0 | Substrate |

| m-Chloroperoxybenzoic acid (m-CPBA) | 2.5 | Oxidant (<77% purity) |

| Dichloromethane (DCM) | 15 V | Solvent |

| - | Quenching Agent |

Protocol

-

Dissolve the thioether (10.0 g, ~36 mmol) in DCM (150 mL) and cool to 0°C.

-

Add m-CPBA (approx. 20 g, based on 77% wt) portion-wise over 30 minutes. Exothermic reaction.

-

Allow to warm to RT and stir for 4 hours.

-

Checkpoint: Monitor via TLC.[3] Sulfoxide intermediate appears first (lower

), followed by sulfone (higher

-

-

Workup (Critical for Purity):

Phase 3: Deprotection and Salt Formation

Objective: Cleave the Boc group and isolate the stable Hydrochloride salt.

Protocol

-

Dissolve the Boc-sulfone (5.0 g) in 1,4-Dioxane (25 mL).

-

Add 4M HCl in Dioxane (25 mL, excess).

-

Stir at RT for 2–3 hours. A white precipitate should form.[5]

-

Isolation: Dilute with Diethyl Ether (

, 50 mL) to maximize precipitation. -

Filter the solid under

(hygroscopic). Wash with -

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Analytical Characterization & QC

Expected Analytical Data

For 4-((Propylsulfonyl)methyl)piperidine HCl :

-

1H NMR (400 MHz, DMSO-d6):

-

9.0–9.2 (br s, 2H,

-

3.25 (d, 2H,

Hz, Piperidine-eq), -

3.10 (d, 2H,

Hz, -

3.05 (t, 2H,

), -

2.85 (t, 2H, Piperidine-ax),

-

2.15 (m, 1H, Piperidine-CH),

-

1.90 (d, 2H, Piperidine),

-

1.70 (m, 2H, Propyl-

), -

1.50 (m, 2H, Piperidine),

-

1.01 (t, 3H, Propyl-

).

-

9.0–9.2 (br s, 2H,

-

Mass Spectrometry (ESI+): Calculated for

(free base

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Oxidation | Old m-CPBA or insufficient equiv. | Add 0.5 eq more oxidant or switch to Oxone/MeOH protocol. |

| Low Yield in Step 1 | Hydrolysis of Mesylate. | Ensure anhydrous conditions; do not store the mesylate—use immediately. |

| Sticky Solid (Final Step) | Hygroscopic salt / Residual solvent. | Triturate with dry acetonitrile or acetone; dry under high vacuum. |

Part 4: Process Safety & Workflow Visualization

Safety Critical Control Points

-

Thiol Stench: Propane-1-thiol has a low odor threshold. All transfers must occur in a fume hood. Treat glassware with bleach before removal from the hood.

-

Peroxide Hazard: m-CPBA is shock-sensitive in pure form. Never scrape dry material. Quench reactions completely before concentration.

Synthetic Workflow Diagram

Figure 2: Step-by-step process flow from starting material to final salt formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10246876, 4-(Methylsulfonyl)piperidine hydrochloride. Retrieved from [Link]

- Context: Serves as the primary structural analog for the synthesis protocol.

- Context: Confirms the stability and commercial viability of the sulfonyl-methyl linker motif.

-

Common Organic Chemistry (2023). Oxidation of Sulfides to Sulfones using m-CPBA. Retrieved from [Link]

- Context: Standard operating procedure and mechanism for the critical oxid

-

- Context: Validates the thioether displacement and subsequent oxidation methodology on similar substr

Sources

- 1. 479611-96-6|4-(Methylsulfonyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

Application Note: Using 4-((Propylsulfonyl)methyl)piperidine in High-Throughput Screening and Library Generation

This Application Note is designed for senior researchers and drug discovery scientists. It details the strategic utilization of 4-((Propylsulfonyl)methyl)piperidine —a versatile, sp³-rich building block—in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

Executive Summary & Compound Profile

4-((Propylsulfonyl)methyl)piperidine is a "privileged scaffold" in medicinal chemistry. Unlike flat aromatic fragments, this molecule offers significant three-dimensional (3D) character via its piperidine ring and flexible sulfonyl-methyl side chain. The sulfone moiety acts as a strong hydrogen bond acceptor, often mimicking the carboxylate of aspartate or glutamate in enzyme active sites (e.g., Matrix Metalloproteinases) or interacting with allosteric pockets in ion channels (e.g., AMPA receptors).

This guide addresses two distinct workflows:

-

Direct Fragment Screening: Using the molecule as a standalone probe in biophysical assays.

-

Library Synthesis: Utilizing the secondary amine as a handle to generate 96/384-well libraries for HTS against GPCR or enzymatic targets.

Chemical Profile

| Property | Specification | Critical HTS Note |

| Molecular Weight | ~205.32 Da (Free Base) | Ideal for FBDD (Rule of 3 compliant). |

| LogP (Calc) | ~0.8 - 1.2 | High water solubility; low risk of aggregation in HTS buffers. |

| H-Bond Donors/Acceptors | 1 (NH) / 3 (SO₂, N) | Sulfone oxygens are critical vector points for binding. |

| Solubility | >50 mM in DMSO | Compatible with acoustic dispensing (Echo) and pin-tool transfer. |

| Stability | High (Sulfone is oxidation-resistant) | Suitable for long-term storage in compound management libraries. |

Application A: Fragment-Based Screening (Biophysical)

In this workflow, the molecule is screened at high concentrations (0.5 – 1.0 mM) to detect weak affinity (

Protocol 1: Ligand-Observed NMR (STD-NMR)

Objective: Confirm direct binding of 4-((Propylsulfonyl)methyl)piperidine to a target protein (e.g., MMP-13 or AMPA Receptor domain).

Rationale: The Saturation Transfer Difference (STD) NMR technique relies on the transfer of magnetization from the protein (saturated) to the bound ligand. Because the propylsulfonyl chain is flexible, STD-NMR is ideal for mapping which part of the molecule interacts with the protein surface.

Materials:

-

Target Protein (20 µM in D₂O buffer).

-

Ligand: 4-((Propylsulfonyl)methyl)piperidine (1 mM).

-

Reference: Tryptophan (negative control).

-

Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the piperidine scaffold in deuterated phosphate buffer (50 mM, pH 7.4, 100 mM NaCl). Ensure final DMSO-d6 concentration is <2%.

-

Pulse Sequence: Apply a train of Gaussian pulses (50 ms) to saturate the protein methyl region (-0.5 ppm) for a total saturation time of 2 seconds.

-

Acquisition:

-

On-Resonance Spectrum (

): Protein saturation applied. -

Off-Resonance Spectrum (

): Irradiation applied far from protein signals (30 ppm).

-

-

Data Processing: Subtract spectra (

). -

Validation: Signals corresponding to the propyl chain and piperidine ring protons should appear in the difference spectrum if binding occurs.

-

Self-Validation Check: If the solvent peak (HDO) is the only signal in the difference spectrum, the compound is not binding or the protein is aggregated.

-

Application B: High-Throughput Library Synthesis

The most common use of this molecule is as a building block . The secondary amine is highly reactive, allowing for the rapid generation of "Sulfonyl-Piperidine" libraries.

Protocol 2: Parallel Amide Coupling (96-Well Plate Format)

Objective: Synthesize a library of 96 analogs by reacting 4-((Propylsulfonyl)methyl)piperidine with diverse carboxylic acids.

Reaction Scheme: R-COOH + Piperidine-Scaffold -> [HATU/DIPEA] -> Amide Product

Workflow Diagram (Graphviz):

Caption: Parallel synthesis workflow for generating a sulfonyl-piperidine library. The secondary amine allows rapid diversification via amide coupling.

Detailed Methodology:

-

Plate Setup: In a 96-well deep-well plate, aliquot 10 µmol of unique carboxylic acids (Diversity Set) into each well.

-

Reagent Addition:

-

Add 10 µmol of 4-((Propylsulfonyl)methyl)piperidine (dissolved in DMF).

-

Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.

-

-

Incubation: Seal plate and shake at room temperature for 16 hours.

-

Purification (Solid Phase Extraction):

-

Add polymer-supported isocyanate resin (to scavenge excess amine scaffold) and polymer-supported carbonate (to scavenge excess acid).

-

Shake for 4 hours.

-

-

Isolation: Filter the supernatant into a fresh destination plate. Evaporate solvent (Genevac) and reconstitute in 100% DMSO to a final concentration of 10 mM.

-

QC: Analyze 5% of wells via LC-MS to ensure >85% purity.

Application C: HTS Biological Assay (MMP-13 Inhibition)

Sulfonyl-piperidine scaffolds are classic pharmacophores for Matrix Metalloproteinase (MMP) inhibitors. This protocol describes screening the generated library against MMP-13 using a FRET-based assay.

Protocol 3: FRET-Based Enzymatic Assay

Objective: Identify inhibitors of MMP-13 from the synthesized library. Mechanism: The enzyme cleaves a fluorogenic peptide substrate. Inhibitors prevent cleavage, maintaining the FRET quenching (low signal) or preventing signal generation depending on the probe design. Note: Standard assays often use a donor/quencher pair where cleavage = fluorescence INCREASE.

Materials:

-

Enzyme: Recombinant Human MMP-13 (catalytic domain).

-

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic MMP substrate).

-

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

-

Library: The 96-well plate generated in Protocol 2.

Assay Logic Diagram (Graphviz):

Caption: Mechanism of the MMP-13 FRET assay. Hits are identified by the suppression of fluorescence increase compared to DMSO controls.

Step-by-Step Methodology:

-

Dispensing: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 50 nL of library compounds (10 mM) into a 384-well black low-volume plate. Final assay concentration: 10 µM.

-

Enzyme Addition: Add 10 µL of MMP-13 enzyme solution (0.5 nM final) in Assay Buffer.

-

Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 30 mins at RT. This allows the piperidine scaffold to equilibrate with the active site.

-

Substrate Addition: Add 10 µL of Fluorogenic Substrate (10 µM final).

-

Detection: Monitor fluorescence immediately (Kinetic Mode) for 60 minutes.

-

Excitation: 325 nm

-

Emission: 393 nm

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Calculate % Inhibition:

. -

Hit Threshold: Compounds showing >50% inhibition are flagged for IC₅₀ validation.

-

References

-

Structural Basis of MMP Inhibition: Zapico, J. M., et al. (2011). "Potent 'Clicked' MMP2 Inhibitors: Synthesis, Molecular Modeling and Biological Exploration." Organic & Biomolecular Chemistry.

-

Piperidine Scaffolds in FBDD: Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.

-

AMPA Receptor Modulators: Black, M. D. (2005). "Therapeutic potential of positive AMPA modulators and their relationship to memory enhancement."[1] Psychopharmacology.

-

HTS Assay Protocols: Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

-

Sulfonyl-Piperidine Building Blocks: BroadPharm Product Catalog. "4-(methylsulfonyl)piperidine."

Sources

Application of 4-((Propylsulfonyl)methyl)piperidine in neuroscience research

Application Note: 4-((Propylsulfonyl)methyl)piperidine as a Privileged Scaffold in Neuropharmacology

Part 1: Executive Summary & Strategic Rationale

4-((Propylsulfonyl)methyl)piperidine represents a "privileged scaffold" in modern neuropharmacology. While often categorized as a building block, its structural architecture—a basic piperidine ring linked to a lipophilic propylsulfonyl moiety—serves as the pharmacophoric core for a specific class of G-Protein Coupled Receptor (GPCR) modulators.

Core Applications in Neuroscience:

-

GPR119 Agonism (Metabo-Psychiatry): Originally a metabolic target, GPR119 is now heavily investigated for its role in neuroprotection and cognitive enhancement via the CREB signaling pathway. This scaffold provides the necessary hydrogen-bonding geometry (sulfone) and basic nitrogen (piperidine) to lock into the receptor's orthosteric site.

-

Dual Histamine H3 / Sigma-1 Modulation: The piperidine-sulfone motif is critical for designing dual-action ligands that treat neuropathic pain and cognitive deficits (Alzheimer’s/Schizophrenia) by simultaneously antagonizing H3 receptors and modulating Sigma-1 chaperones.

-

11

-HSD1 Inhibition: This scaffold is used to synthesize inhibitors of cortisol regeneration in the brain, a key mechanism for treating stress-induced memory impairment.

This guide details the protocols for utilizing this scaffold to synthesize bioactive probes and validating their efficacy in neuro-molecular assays.

Part 2: Mechanism of Action & Structural Logic

The utility of 4-((Propylsulfonyl)methyl)piperidine relies on three chemical-biological interactions:

-

The Piperidine Nitrogen (Basic Center): At physiological pH, this nitrogen is protonated, allowing it to form a critical salt bridge with Aspartate residues (e.g., Asp3.32) in the transmembrane binding pocket of aminergic GPCRs (H3R, D2, 5-HT).

-

The Sulfonyl Group (H-Bond Acceptor): The sulfone oxygens act as potent hydrogen bond acceptors, often interacting with Serine or Threonine residues deep in the binding pocket, stabilizing the "active" receptor conformation (in agonists) or blocking it (in antagonists).

-

The Propyl Chain (Lipophilic Anchor): This short alkyl chain provides necessary hydrophobic interaction without excessive steric bulk, allowing the molecule to navigate the blood-brain barrier (BBB).

Visualization: The GPR119 Neuro-Signaling Pathway

The following diagram illustrates how ligands derived from this scaffold activate GPR119 to induce neuroplasticity.

Caption: GPR119 activation by piperidine-sulfone ligands triggers the cAMP/PKA/CREB cascade, promoting BDNF expression and cognitive enhancement.[1][2]

Part 3: Experimental Protocols

Protocol A: Chemical Derivatization (Ligand Synthesis)

Objective: To couple the 4-((Propylsulfonyl)methyl)piperidine scaffold (Secondary Amine) to a heteroaryl core (Electrophile) to generate a bioactive GPR119 or H3R ligand.

Reagents:

-

Scaffold: 4-((Propylsulfonyl)methyl)piperidine (1.0 eq)

-

Core: 2-Chloro-5-nitro-pyrimidine (or similar heteroaryl chloride) (1.1 eq)

-

Base:

(3.0 eq) or DIPEA (2.5 eq) -

Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the heteroaryl chloride in 5 mL of anhydrous ACN in a round-bottom flask under

atmosphere. -

Addition: Add 3.0 mmol of

followed by the slow addition of 1.0 mmol of 4-((Propylsulfonyl)methyl)piperidine . -

Reaction: Heat the mixture to reflux (

) for 4–12 hours. Monitor via TLC (System: DCM/MeOH 95:5). The secondary amine of the piperidine will displace the chloride via -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

. Purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH in DCM). -

Validation: Confirm structure via

-NMR (Look for piperidine multiplets at

Protocol B: Functional Validation (cAMP Accumulation Assay)

Objective: To verify if the synthesized ligand acts as a GPR119 agonist.[2][3][4]

System: HEK293 cells stably expressing human GPR119. Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra).

-

Cell Seeding: Plate HEK293-GPR119 cells (2,000 cells/well) in 384-well low-volume white plates.

-

Compound Preparation: Prepare a 10-point serial dilution of the synthesized ligand in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

-

Note: IBMX is crucial to inhibit phosphodiesterases and allow cAMP accumulation.

-

-

Stimulation: Add 5

L of compound solution to cells. Incubate for 30 minutes at RT. -

Detection: Add 5

L of Eu-cAMP tracer and 5 -

Incubation: Incubate for 1 hour at RT in the dark.

-

Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).

-

Analysis: Plot the Ratio (665/615) against log[Compound]. Calculate

.-

Success Criteria: A potent agonist should exhibit an

nM.

-

Protocol C: In Vivo Cognitive Assessment (Novel Object Recognition)

Objective: To assess if the ligand improves memory consolidation in a rodent model.[5]

Subjects: C57BL/6J Mice (Male, 8-10 weeks). Dosing: PO (Oral Gavage) or IP, 30 minutes prior to training.

-

Habituation (Day 1-2): Allow mice to explore the empty open-field arena (40x40 cm) for 10 minutes/day.

-

Training (Day 3, T=0):

-

Place two identical objects (A + A) in the arena.

-

Allow mouse to explore for 10 minutes.

-

Measure time exploring both objects (

required).

-

-

Treatment: Administer Vehicle or Test Compound (e.g., 10 mg/kg) immediately post-training (for consolidation) or 30 min pre-training (for acquisition).

-

Testing (Day 4, T=24h):

-

Place one familiar object (A) and one novel object (B).

-

Allow exploration for 5 minutes.

-

-

Data Calculation:

-

Discrimination Index (DI):

. -

Interpretation: A positive DI indicates memory of the familiar object. Vehicle-treated mice often show low DI after 24h (natural forgetting); effective GPR119 agonists should maintain a high DI.

-

Part 4: Data Interpretation & Troubleshooting

Table 1: Expected Pharmacological Profiles

| Parameter | GPR119 Agonist (Target) | H3R Antagonist (Target) | 11 |

| Binding Affinity ( | < 50 nM | < 10 nM | < 20 nM |

| Functional Potency | |||

| Lipophilicity (cLogP) | 2.5 – 3.5 | 3.0 – 4.0 | 2.0 – 3.0 |

| CNS Penetration ( | > 0.3 | > 0.5 | > 0.2 |

Troubleshooting Guide:

-

Issue: Low solubility of the final compound.

-

Fix: The propyl sulfone is lipophilic. Introduce a polar group on the heteroaryl core (e.g., a hydroxyl or amino group) or convert the piperidine to a hydrochloride salt.

-

-

Issue: No cAMP response in HEK293 cells.

-

Fix: Verify GPR119 expression via Western Blot. Ensure the piperidine nitrogen is not sterically hindered by adjacent groups on the core scaffold.

-

Part 5: Experimental Workflow Diagram

Caption: Step-by-step workflow from scaffold selection to in vivo cognitive validation.

Part 6: References

-

Ritter, K., et al. (2021). "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry, 41, 116208.

-

Szczepańska, K., et al. (2023).[6] "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 66(14), 9876–9898.

-

Scott, J.S., et al. (2008). "Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors."[7] Journal of Medicinal Chemistry, 51(14), 4068-4071.[7]

-

Overton, H.A., et al. (2008). "GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity." British Journal of Pharmacology, 153(S1), S76-S81. (Foundational text on GPR119 pharmacology).

-

Sakata, S., et al. (2018). "Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable GPR119 agonists."[1] Bioorganic & Medicinal Chemistry Letters, 28(20), 3467-3471.

Sources

- 1. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Disubstituted pyridines as potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Evaluation of 4-((Propylsulfonyl)methyl)piperidine

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmacologically active compounds and natural products. Its prevalence in pharmaceuticals highlights its role as a privileged scaffold in drug discovery.[1][2][3] Derivatives of piperidine have demonstrated a wide spectrum of biological activities, including but not limited to, modulation of central nervous system (CNS) targets such as opioid receptors and GABAergic systems, making them promising candidates for treating neurological and psychiatric disorders.[3][4] The compound 4-((Propylsulfonyl)methyl)piperidine represents a novel chemical entity within this class. While its specific biological target is yet to be elucidated, its structural components suggest a potential for interaction with CNS pathways.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive and logically structured guide for the initial in vivo evaluation of 4-((Propylsulfonyl)methyl)piperidine. The protocols herein are based on established best practices for preclinical drug development and are intended to be adapted based on emerging data.[5][6][7] Adherence to rigorous experimental design and reporting standards, such as the ARRIVE guidelines, is paramount for ensuring the reproducibility and translational value of these studies.[8][9]

A Tiered Approach to In Vivo Characterization

A systematic, tiered approach is essential for the efficient and ethical in vivo evaluation of a novel compound. This strategy allows for go/no-go decisions at critical junctures, conserving resources and minimizing animal use.[10] The proposed workflow begins with fundamental safety and pharmacokinetic assessments, followed by exploratory pharmacodynamic studies to understand the compound's effects, and culminates in efficacy testing in relevant disease models.

Figure 1: Tiered experimental workflow for the in vivo evaluation of a novel CNS compound.

Part 1: Foundational In Vivo Assessment

1.1. Maximum Tolerated Dose (MTD) Study

Causality and Rationale: The MTD study is a critical first step in the in vivo characterization of any new chemical entity.[11] Its primary objective is to determine the highest dose that can be administered without causing unacceptable toxicity or mortality.[12][13] This information is fundamental for designing subsequent pharmacokinetic, pharmacodynamic, and efficacy studies with doses that are well-tolerated by the animals, thereby ensuring that any observed effects are due to the compound's pharmacology rather than systemic toxicity.[14][15]

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

-

Animal Model:

-

Species: Male and female C57BL/6 mice.

-

Age: 8-10 weeks.

-

Group Size: n=3 per sex per dose group. A smaller group size is acceptable for this initial study.[12]

-

-

Compound Preparation and Administration:

-

Formulate 4-((Propylsulfonyl)methyl)piperidine in a suitable vehicle (e.g., 0.9% saline, 0.5% methylcellulose). The choice of vehicle should be based on the compound's solubility and stability.

-

Administer the compound via the intended clinical route, if known, or a route that ensures systemic exposure (e.g., intraperitoneal (IP) or oral gavage (PO)).[16][17]

-

-

Dose Escalation Design:

-

Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg). The dose range may be adjusted based on any available in vitro cytotoxicity data.

-

Administer a single dose to each cohort.

-

-

Monitoring and Endpoints:

-

Continuously observe animals for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

-

Record body weight and general health status at 24, 48, and 72 hours post-dosing.[12]

-

The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% reduction in body weight.[13]

-

| Dose (mg/kg) | Route | Sex | n | Mortality (72h) | Clinical Signs of Toxicity | Body Weight Change (72h) |

| Vehicle | IP | M/F | 3/3 | 0/3 | None observed | +1.5% |

| 100 | IP | M/F | 3/3 | 0/3 | None observed | +0.8% |

| 300 | IP | M/F | 3/3 | 0/3 | Mild, transient hypoactivity | -2.1% |

| 1000 | IP | M/F | 3/3 | 1/3 | Severe hypoactivity, ataxia | -12.5% |

1.2. Single-Dose Pharmacokinetic (PK) Study

Causality and Rationale: A pharmacokinetic study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[18][19] Understanding the PK profile is crucial for correlating drug exposure (i.e., concentration in the blood or target tissue) with the observed pharmacological effects.[20][21] Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) will guide the design of subsequent studies, particularly the dosing regimen and time points for pharmacodynamic assessments.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rats

-

Animal Model:

-

Species: Male Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling).

-

Age: 9-11 weeks.

-

Group Size: n=3-5 per route of administration.

-

-

Compound Preparation and Administration:

-

Formulate the compound as in the MTD study.

-

Administer a single dose at a level well below the MTD (e.g., 50 mg/kg PO and 10 mg/kg intravenous (IV)). The IV arm is essential for determining bioavailability.[19]

-

-

Sample Collection:

-

Bioanalysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of 4-((Propylsulfonyl)methyl)piperidine in plasma.

-

-

Data Analysis:

-

Calculate key PK parameters using non-compartmental analysis software.

-

| Parameter | Oral (50 mg/kg) | Intravenous (10 mg/kg) |

| Cmax (ng/mL) | 1250 | 4500 |

| Tmax (h) | 1.0 | 0.083 (5 min) |

| AUC (0-t) (ng*h/mL) | 7500 | 5000 |

| t1/2 (h) | 4.5 | 3.8 |

| Bioavailability (%) | 30% | N/A |

Part 2: Pharmacodynamic and Behavioral Profiling

2.1. Open Field Test for General Locomotor Activity and Anxiety-Like Behavior

Causality and Rationale: The open field test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.[22][23] A novel compound targeting the CNS may produce sedative, stimulant, or anxiolytic/anxiogenic effects. This test provides a rapid initial screen for such effects.[24][25] Animals naturally tend to remain close to the walls (thigmotaxis) of a novel, open environment; an increase in time spent in the center is interpreted as an anxiolytic-like effect.[23]

Protocol 3: Open Field Test in Mice

-

Animal Model:

-

Species: Male C57BL/6 mice.

-

Age: 8-10 weeks.

-

Group Size: n=10-12 per group.

-

-

Apparatus:

-

A square arena (e.g., 40x40 cm) with walls, placed in a sound-attenuated room with consistent, dim lighting.[24]

-

An overhead camera connected to video-tracking software is used to record and analyze the animal's movement.

-

-

Procedure:

-

Acclimatize mice to the testing room for at least 30 minutes before the test.[25]

-

Administer 4-((Propylsulfonyl)methyl)piperidine (at doses informed by the MTD and PK studies), vehicle, or a positive control (e.g., diazepam for anxiolytic effects) via the chosen route.

-

At the time of predicted peak plasma concentration (Tmax) from the PK study, gently place each mouse in the center of the open field arena.[22]

-

Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).[23][24]

-

Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.[25]

-

-

Endpoints and Data Analysis:

-

Locomotor Activity: Total distance traveled, average speed.

-

Anxiety-Like Behavior: Time spent in the center zone vs. periphery, number of entries into the center zone.

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[10]

-

2.2. Target Engagement and Pharmacodynamic Biomarkers

Causality and Rationale: To bridge the gap between compound administration and a behavioral or therapeutic outcome, it is crucial to demonstrate that the compound is interacting with its intended target in the CNS.[26][27] Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect.[28][29] For a novel CNS compound, these might include changes in neurotransmitter levels, receptor occupancy, or electrophysiological readouts.[27]

Potential PD Biomarkers and Assays:

-

Neurochemical Analysis: Following administration of the compound, brain tissue can be collected at Tmax to measure levels of key neurotransmitters (e.g., GABA, glutamate, dopamine) in specific brain regions using techniques like HPLC or mass spectrometry.

-

Receptor Occupancy: If a specific receptor target is hypothesized, radiolabeled ligands can be used in ex vivo autoradiography or in vivo Positron Emission Tomography (PET) imaging to determine the extent to which the compound binds to its target at different doses.[28]

-

Electroencephalography (EEG): EEG can be used to measure changes in brain electrical activity in response to the compound. This is a powerful tool for assessing a compound's effects on neuronal excitability and can be particularly useful for compounds with potential anticonvulsant or proconvulsant properties.[27]

Part 3: Efficacy Evaluation in Disease-Relevant Models

Causality and Rationale: Based on the initial pharmacological profile, an appropriate animal model of a human disease should be selected to test for therapeutic efficacy.[30] Given that many piperidine derivatives interact with the GABAergic system, a model of epilepsy is a logical starting point for a compound with an unknown CNS target.[4] Chemoconvulsant models, such as those using pentylenetetrazole (PTZ), are widely used for the initial screening of potential anticonvulsant drugs.[31][32]

Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

-

Animal Model:

-

Species: Male Swiss Webster mice.

-

Age: 7-9 weeks.

-

Group Size: n=10-15 per group.

-

-

Procedure:

-

Administer 4-((Propylsulfonyl)methyl)piperidine at several doses (informed by MTD and PD studies), vehicle, or a positive control (e.g., diazepam) via the chosen route.

-

At the predicted Tmax, administer a sub-convulsive or convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.).[31] The dose of PTZ should be chosen to produce clonic or tonic-clonic seizures in vehicle-treated animals.

-

Immediately after PTZ injection, place the mouse in an individual observation chamber and record seizure activity for 30 minutes.

-

-

Endpoints and Data Analysis:

-

Seizure Severity: Score seizures based on a standardized scale (e.g., the Racine scale).[33]

-

Latency: Measure the time to the onset of the first myoclonic jerk and the first generalized clonic seizure.

-

Incidence: Record the percentage of animals in each group that exhibit generalized seizures.

-

Analyze latency data using survival curves (Kaplan-Meier) and seizure scores/incidence using non-parametric tests or chi-square analysis, respectively.

-

Figure 2: Experimental workflow for the PTZ-induced seizure model.

Statistical Considerations and Data Integrity

-

Randomization and Blinding: Animals should be randomly assigned to treatment groups, and whenever possible, investigators should be blinded to the treatment allocation during the experiment and data analysis to minimize bias.[36]

-

Sample Size Calculation: An a priori power analysis should be conducted to determine the appropriate number of animals per group to detect a biologically meaningful effect with adequate statistical power.[36]

-

Statistical Analysis: The choice of statistical test should be appropriate for the type of data being analyzed (e.g., parametric vs. non-parametric, repeated measures). Consultation with a biostatistician is highly recommended.[10][35][37]

By following these structured, hypothesis-driven protocols, researchers can efficiently and ethically evaluate the in vivo potential of novel compounds like 4-((Propylsulfonyl)methyl)piperidine, generating the robust data necessary to guide further drug development efforts.

References

-

NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link][5]

-

Wikipedia. (2023). ARRIVE guidelines. Retrieved from [Link][6]

-

National Institutes of Health. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Retrieved from [Link][8]

-

Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. Retrieved from [Link][7]

-

Norecopa. (2025). ARRIVE Guidelines. Retrieved from [Link][9]

-

Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link][22]

-

Mousephenotype.org. (n.d.). Open Field Protocol - IMPReSS. Retrieved from [Link][23]

-

Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link][16]

-

MMPC.org. (2024). Open Field Test. Retrieved from [Link][24]

-

Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Retrieved from [Link][38]

-

JoVE Journal. (2018). PTZ-Induced Epilepsy Model in Mice. Retrieved from [Link][31]

-

Curia, G., et al. (2014). Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine. Bio-protocol. Retrieved from [Link][33]

-

Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Retrieved from [Link][25]

-

protocols.io. (2023). Open Field Test. Retrieved from [Link]

-

Becker, A., & Grecksch, G. (2021). Procedures for Electrical and Chemical Kindling Models in Rats and Mice. Current Protocols. Retrieved from [Link][32]

-

Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal. Retrieved from [Link][10]

-

Marx, M., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Frontiers in Neuroscience. Retrieved from [Link][39]

-

Patsnap. (2025). What biomarkers are used in CNS drug development?. Retrieved from [Link][26]

-

West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link][17]

-

Lignani, G., & Trevelyan, A. (2021). Modelling epilepsy in the mouse: challenges and solutions. Disease Models & Mechanisms. Retrieved from [Link][30]

-

Anilocus. (n.d.). How to Design an In Vivo Pilot Study. Retrieved from [Link][34]

-

San Diego State University. (n.d.). IACUC Guidelines - Research. Retrieved from [Link][40]

-

Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from [Link][12]

-

Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link][41]

-

SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Retrieved from [Link][27]

-

Li, F., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol. Retrieved from [Link][18]

-

National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Retrieved from [Link][35]

-

Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link][42]

-

PubMed. (2012). In Vivo Assay Guidelines. Retrieved from [Link][37]

-

protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link][21]

-

Bhatt, H. D., et al. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Journal of Experimental Pharmacology. Retrieved from [Link][14]

-

Bhatt, H. D., et al. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Journal of Experimental Pharmacology. Retrieved from [Link][15]

-